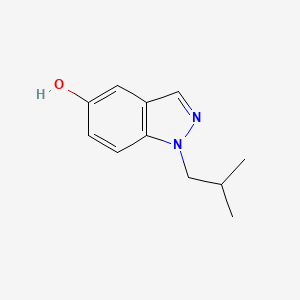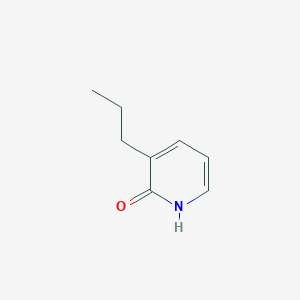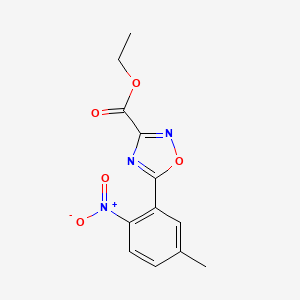![molecular formula C12H17N3O3 B8627256 6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one](/img/structure/B8627256.png)
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one is an organic compound that features a pyridine ring substituted with a nitro group, a hydroxyl group, and a 2-methylcyclohexylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is the nitration of a pyridine derivative followed by the introduction of the 2-methylcyclohexylamino group through nucleophilic substitution. The hydroxyl group can be introduced via selective reduction or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of acylated or alkylated products.
Aplicaciones Científicas De Investigación
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group and amino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by acting as a ligand for certain proteins.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-5-nitropyridin-2-ol: Similar structure but lacks the 2-methylcyclohexyl group.
2-Methylcyclohexylamine: Contains the cyclohexylamino group but lacks the pyridine ring and nitro group.
5-Nitropyridin-2-ol: Contains the nitro and hydroxyl groups but lacks the cyclohexylamino group.
Uniqueness
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one is unique due to the presence of both the 2-methylcyclohexylamino group and the nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H17N3O3 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H17N3O3/c1-8-4-2-3-5-9(8)13-12-10(15(17)18)6-7-11(16)14-12/h6-9H,2-5H2,1H3,(H2,13,14,16) |
Clave InChI |
WDTXQCCQDZDOOI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1NC2=C(C=CC(=O)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















